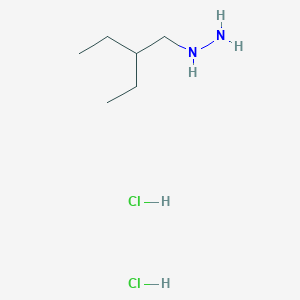

(2-Ethylbutyl)hydrazine dihydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylbutyl)hydrazine dihydrochloride typically involves the reaction of (2-ethylbutyl)amine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The final product is often purified through recrystallization or other purification techniques to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: (2-Ethylbutyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding hydrazones or azines.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: Formation of hydrazones or azines.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted hydrazine derivatives.

Aplicaciones Científicas De Investigación

Precursor in Organic Synthesis

One of the primary applications of (2-Ethylbutyl)hydrazine dihydrochloride is as a precursor in organic synthesis. It serves as an important intermediate in the synthesis of various heterocyclic compounds, including pyrazoles and pyridazines, which are vital in pharmaceutical development.

- Table 1: Heterocyclic Compounds Derived from this compound

| Compound Name | Structure | Application Area |

|---|---|---|

| Pyrazole | Pyrazole | Antimicrobial agents |

| Pyridazine | Pyridazine | Anti-inflammatory drugs |

Additive in Solar Cell Technology

Recent studies have highlighted the use of this compound as an additive in the fabrication of tin-based perovskite solar cells. The compound effectively inhibits the oxidation of Sn²⁺ to Sn⁴⁺ during the crystallization process, leading to improved power conversion efficiency (PCE).

- Case Study: Improvement in Tin-Based Perovskite Solar Cells

Pharmaceutical Applications

This compound has been explored for its potential therapeutic properties. As a hydrazine derivative, it may exhibit biological activity relevant to drug development.

- Table 2: Potential Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Anticancer Agents | Potential role as a cytotoxic agent |

| Antimicrobial Agents | Investigation into efficacy against pathogens |

Environmental and Safety Considerations

While this compound has promising applications, it is essential to consider its environmental impact and safety profile. Hydrazines are known for their toxicity and potential carcinogenic effects; thus, handling protocols must be strictly followed.

- Safety Measures:

- Use personal protective equipment (PPE).

- Ensure proper ventilation in laboratory settings.

- Follow waste disposal regulations for hazardous materials.

Mecanismo De Acción

The mechanism of action of (2-Ethylbutyl)hydrazine dihydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

- (2-Methylbutyl)hydrazine dihydrochloride

- (2-Propylbutyl)hydrazine dihydrochloride

- (2-Butylbutyl)hydrazine dihydrochloride

Comparison: (2-Ethylbutyl)hydrazine dihydrochloride is unique due to its specific alkyl chain length and branching, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility, stability, and reactivity, making it suitable for specific applications .

Actividad Biológica

(2-Ethylbutyl)hydrazine dihydrochloride is a hydrazine derivative that has attracted attention for its potential biological activities. Hydrazine compounds are known for their various pharmacological properties, including anti-cancer and anti-microbial activities. This article reviews the biological activity of this compound, focusing on its genotoxicity, antimicrobial effects, and potential therapeutic applications.

Genotoxicity

Research indicates that hydrazine derivatives can exhibit genotoxic effects. A study on various hydrazine compounds, including this compound, showed that certain derivatives elicited positive DNA repair responses in hepatocyte assays. Specifically, mouse hepatocytes displayed higher susceptibility to the genotoxicity of hydrazine derivatives compared to rat hepatocytes . This suggests that this compound may pose a risk of DNA damage, which could be relevant for its safety profile in therapeutic contexts.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. A comparative analysis of several hydrazine derivatives revealed that some exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity observed:

| Compound | Pseudomonas aeruginosa | Escherichia coli | Staphylococcus aureus | Streptococcus spp. |

|---|---|---|---|---|

| (2-Ethylbutyl)hydrazine | Moderate | No inhibition | High | Moderate |

| Other Hydrazines | Varies | Varies | Varies | Varies |

The results indicate that this compound shows high activity against Staphylococcus aureus and moderate activity against Streptococcus spp., while it is ineffective against Pseudomonas aeruginosa and E. coli .

Case Studies

- Anticancer Potential : In a study assessing the anticancer properties of hydrazine derivatives, this compound was identified as having cytotoxic effects on cancer cell lines. The compound was tested against various cancer types, demonstrating significant inhibition of cell proliferation in vitro .

- Therapeutic Applications : The compound has been investigated for its potential use in combination therapies for viral infections. Its ability to modulate immune responses may enhance the efficacy of antiviral agents .

Propiedades

IUPAC Name |

2-ethylbutylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2ClH/c1-3-6(4-2)5-8-7;;/h6,8H,3-5,7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKSNWGIMDYIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.